molecular formula C10H10N2O2 B8634984 5,8-Dimethoxyquinoxaline

5,8-Dimethoxyquinoxaline

Cat. No. B8634984
M. Wt: 190.20 g/mol
InChI Key: RDERXHBRNGGJEC-UHFFFAOYSA-N
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Patent
US04506001

Procedure details

4 g (0.021 mol) of 5,8-dimethoxyquinoxaline was refluxed for 2 hours under heating in 50 ml of benzene together with 20 g of aluminum chloride. After allowing to cool to room temperature, the reaction solution was extracted with ethyl acetate, and the extract was dried and concentrated. Recrystallization of the residue from ethyl acetate gave 2.4 g (71%) of the end product. m.p. 234°-236° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[CH:11][C:10]([O:13]C)=[C:9]2[C:4]=1[N:5]=[CH:6][CH:7]=[N:8]2.[Cl-].[Al+3].[Cl-].[Cl-]>C1C=CC=CC=1>[OH:13][C:10]1[CH:11]=[CH:12][C:3]([OH:2])=[C:4]2[C:9]=1[N:8]=[CH:7][CH:6]=[N:5]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC1=C2N=CC=NC2=C(C=C1)OC
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the extract was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OC1=C2N=CC=NC2=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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